Technical Documentation Center

Bms 182264 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bms 182264
  • CAS: 127749-54-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of BMS-182874, a Selective Endothelin-A Receptor Antagonist

A Note on the Investigated Compound: Initial searches for "BMS-182264" have predominantly identified this compound as a KATP (ATP-sensitive potassium channel) activator[1]. However, the detailed request for a technical g...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Investigated Compound: Initial searches for "BMS-182264" have predominantly identified this compound as a KATP (ATP-sensitive potassium channel) activator[1]. However, the detailed request for a technical guide on its mechanism of action, including signaling pathways and specific experimental protocols, aligns with the pharmacological profile of a G-protein coupled receptor antagonist. It is highly probable that the query pertains to BMS-182874 , a well-characterized, selective endothelin-A (ETA) receptor antagonist developed by Bristol-Myers Squibb[2][3][4]. This guide will, therefore, focus on the comprehensive mechanism of action of BMS-182874.

Introduction to BMS-182874 and the Endothelin System

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes (ETA and ETB), is a critical regulator of vascular tone and cellular growth[5]. The aberrant activation of this system, particularly through the ETA receptor, is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension and heart failure[6][7]. BMS-182874, chemically known as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, emerged from research efforts to develop orally active, nonpeptide antagonists selective for the ETA receptor[4]. Its selectivity allows for the targeted inhibition of the detrimental effects of endothelin-1 (ET-1), such as vasoconstriction and smooth muscle cell proliferation, making it an invaluable tool for both preclinical research and as a progenitor for therapeutic agents[3][4].

Molecular Mechanism of Action: Competitive Antagonism at the ETA Receptor

BMS-182874 exerts its pharmacological effects through competitive antagonism at the ETA receptor. This means it binds reversibly to the same site as the endogenous ligand, ET-1, but does not activate the receptor. By occupying the binding site, BMS-182874 prevents ET-1 from initiating the downstream signaling cascade.

Binding Affinity and Selectivity

The efficacy of a receptor antagonist is defined by its binding affinity (Ki) and its selectivity for the target receptor over other receptors. BMS-182874 demonstrates high affinity and selectivity for the ETA receptor.

Receptor SubtypeCell Line/TissueBinding Affinity (Ki)Source
ETA (rat)Vascular Smooth Muscle A10 Cells61 nM[4]
ETA (human)CHO cells expressing human ETA48 nM[4]
ETBVarious> 50 µM[4]

This table summarizes the binding affinity of BMS-182874 for endothelin receptor subtypes.

The significant difference in binding affinity, with a Ki in the nanomolar range for ETA and in the micromolar range for ETB, underscores the high selectivity of BMS-182874. This selectivity is crucial as the ETB receptor is involved in vasodilation through nitric oxide release, and its blockade can be undesirable in certain therapeutic contexts.

Downstream Signaling Pathways Attenuated by BMS-182874

Activation of the ETA receptor by ET-1 initiates a well-defined signaling cascade primarily through the Gq/11 family of G-proteins. BMS-182874, by blocking this initial step, effectively inhibits all subsequent downstream events.

The primary signaling pathway inhibited by BMS-182874 is:

  • Gq/11 Protein Activation: Upon ET-1 binding, the ETA receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq/11.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates numerous downstream targets, leading to cellular responses like smooth muscle contraction and proliferation.

BMS-182874's antagonism of the ETA receptor prevents the generation of IP3 and the subsequent mobilization of intracellular calcium, which are key measurable outcomes of receptor activation[4].

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds & Activates BMS182874 BMS-182874 BMS182874->ETA Competitively Inhibits Gq11 Gq/11 ETA->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_ER Ca2+ Stores Ca_Cytosol ↑ [Ca2+]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Response Cellular Responses (Contraction, Proliferation) PKC->Response Phosphorylates Targets

Caption: BMS-182874 competitively blocks ET-1 binding to the ETA receptor.

Experimental Protocols for Characterizing BMS-182874 Activity

The mechanism of action of BMS-182874 can be elucidated through a series of well-established in vitro assays. These protocols are designed to be self-validating by including appropriate controls and providing quantifiable endpoints.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of BMS-182874 for the ETA receptor.

Principle: This competitive binding assay measures the ability of unlabeled BMS-182874 to displace a radiolabeled ligand (e.g., [125I]ET-1) from the ETA receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO cells stably expressing human ETA receptors).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of radiolabeled ligand ([125I]ET-1).

    • Add increasing concentrations of unlabeled BMS-182874 (the competitor).

    • To determine non-specific binding, add a high concentration of an unlabeled ET-1 analog to a separate set of wells.

    • Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of BMS-182874.

    • Plot the specific binding as a function of the log concentration of BMS-182874 to generate a competition curve.

    • Calculate the IC50 (the concentration of BMS-182874 that inhibits 50% of specific binding) from the curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To functionally assess the antagonist activity of BMS-182874 by measuring its ability to block ET-1-induced increases in intracellular calcium.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity increases upon binding to free cytosolic calcium. BMS-182874 should inhibit the fluorescence increase typically seen after stimulation with ET-1.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing ETA receptors (e.g., vascular smooth muscle A10 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with an assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an injection system.

    • Add varying concentrations of BMS-182874 to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading for each well.

    • Inject a fixed concentration of ET-1 (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

  • Data Analysis:

    • The data is typically expressed as the peak fluorescence response after agonist addition.

    • Plot the peak response as a function of the log concentration of BMS-182874.

    • Determine the IC50 value, which represents the concentration of BMS-182874 that inhibits 50% of the ET-1-induced calcium response.

    • Calculate the antagonist dissociation constant (KB) using the Schild equation for competitive antagonists.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b_start Membrane Preparation b_assay Competitive Binding ([125I]ET-1 vs BMS-182874) b_start->b_assay b_filter Filtration & Washing b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_end Calculate Ki b_count->b_end f_start Cell Loading (Calcium Dye) f_assay Pre-incubation with BMS-182874 & ET-1 Stimulation f_start->f_assay f_read Kinetic Fluorescence Reading f_assay->f_read f_end Calculate IC50/KB f_read->f_end

Caption: Workflow for characterizing BMS-182874's mechanism of action.

Conclusion

BMS-182874 is a potent and selective competitive antagonist of the endothelin-A receptor. Its mechanism of action is centered on its ability to occupy the ET-1 binding site on the ETA receptor, thereby preventing Gq/11-mediated activation of phospholipase C and the subsequent mobilization of intracellular calcium. This targeted blockade of a key signaling pathway in vascular smooth muscle has established BMS-182874 as a foundational tool for investigating the role of the endothelin system in health and disease. The experimental protocols detailed herein provide a robust framework for quantifying its binding affinity and functional antagonism, ensuring a comprehensive understanding of its core mechanism.

References

  • Patsnap Synapse. BMS-182264 - Drug Targets, Indications, Patents. [Link]

  • Ortiz, M. C., & Rivas, C. M. (2004). Endothelin receptor antagonists: another potential alternative for cardiovascular diseases. Hypertension, 43(2), 180-182. [Link]

  • National Center for Biotechnology Information. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Moreland, S. (1994). Endothelin receptor antagonists: a brief review. Canadian journal of physiology and pharmacology, 72(11), 1469–1471. [Link]

  • Pan, L. C., et al. (1995). Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries. Arteriosclerosis, thrombosis, and vascular biology, 15(9), 1396–1402. [Link]

  • Webb, M. L., et al. (1995). BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1124–1134. [Link]

Sources

Exploratory

The Discovery and Synthesis of BMS-182264: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the discovery and synthesis of BMS-182264, a potent and selective ATP-sensitive potassium (K-ATP) channel opener developed by Bristol-Myers Squibb. This d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of BMS-182264, a potent and selective ATP-sensitive potassium (K-ATP) channel opener developed by Bristol-Myers Squibb. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the scientific rationale, synthetic pathways, and biological context of this cyanoguanidine-class compound. We will delve into the structure-activity relationships that likely guided its development, provide a representative synthetic protocol, and discuss its mechanism of action. This guide aims to serve as a comprehensive resource, grounded in scientific literature and field-proven insights, to facilitate a deeper understanding of this area of medicinal chemistry.

Introduction: The Therapeutic Potential of K-ATP Channel Openers

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. Their activation leads to potassium ion efflux, resulting in hyperpolarization and subsequent relaxation of smooth muscle and reduction in neuronal excitability. This mechanism has made K-ATP channel openers a compelling target for a range of therapeutic applications, including cardiovascular diseases such as hypertension and myocardial ischemia, as well as conditions like asthma and bladder overactivity.

BMS-182264, chemically known as N-cyano-N'-(1,2,2-trimethylpropyl)-N''-(4-cyanophenyl)guanidine, emerged from the extensive research efforts at Bristol-Myers Squibb to develop novel modulators of this ion channel family. As a member of the cyanoguanidine class of K-ATP channel openers, its discovery was part of a broader endeavor to identify compounds with improved tissue selectivity and pharmacological profiles compared to first-generation agents.

This guide will illuminate the path of BMS-182264's development, from the foundational science of K-ATP channel modulation to the practicalities of its chemical synthesis.

The Discovery of BMS-182264: A Story of Rational Drug Design

The discovery of BMS-182264 can be understood within the context of Bristol-Myers Squibb's focused research programs on cardiovascular and urological disorders. The primary literature of the time from their research groups indicates a strategic effort to design novel potassium channel openers with selectivity for specific tissues, such as the bladder detrusor muscle, to treat conditions like urge urinary incontinence.

The Scientific Rationale: Targeting K-ATP Channels for Smooth Muscle Relaxation

The rationale behind developing K-ATP channel openers for conditions like hypertension and overactive bladder lies in their ability to induce smooth muscle relaxation. In vascular smooth muscle, activation of these channels leads to vasodilation and a decrease in blood pressure. Similarly, in the bladder detrusor muscle, their activation can counteract the involuntary contractions characteristic of urge incontinence.

The challenge for medicinal chemists was to design molecules that could selectively target K-ATP channels in the desired tissue, thereby minimizing off-target effects such as unwanted vasodilation when treating bladder overactivity. This quest for tissue selectivity was a driving force in the design and synthesis of new chemical entities, including those in the cyanoguanidine class.

Structure-Activity Relationship (SAR) and Lead Optimization

The general structure of cyanoguanidine K-ATP channel openers consists of a central cyanoguanidine core, a lipophilic substituent, and an aromatic moiety. The optimization of these compounds likely involved systematic modifications to these three components to enhance potency, selectivity, and pharmacokinetic properties.

  • The Cyanoguanidine Core: This moiety is crucial for the K-ATP channel opening activity. Its isosteric replacement was a key strategy explored by Bristol-Myers Squibb to modulate activity and selectivity.

  • The Lipophilic Group (1,2,2-trimethylpropyl): This bulky aliphatic group plays a critical role in anchoring the molecule to a hydrophobic pocket within the K-ATP channel complex. Variations in the size and branching of this group would have been explored to optimize this interaction.

  • The Aromatic Moiety (4-cyanophenyl): The electronic and steric properties of the aromatic ring and its substituents are key determinants of potency and tissue selectivity. The 4-cyano substituent in BMS-182264 is an electron-withdrawing group that would have been selected based on SAR studies demonstrating its favorable contribution to the overall activity profile.

The development of BMS-182264 was likely a result of an iterative process of designing, synthesizing, and testing a library of related cyanoguanidine analogs to identify a candidate with the optimal balance of properties for further investigation.

The Synthesis of BMS-182264: A Representative Protocol

The synthesis of N-cyano-N'-(substituted)-N''-(aryl)guanidines is a well-established process in medicinal chemistry. The following is a detailed, representative protocol for the synthesis of BMS-182264, based on general methods for this class of compounds.

Synthetic Strategy

The most common and efficient route to asymmetrically substituted cyanoguanidines like BMS-182264 involves a multi-step process starting from commercially available materials. A plausible retrosynthetic analysis is outlined below:

G BMS182264 BMS-182264 Intermediate1 N-cyano-N'-(1,2,2-trimethylpropyl)thiourea BMS182264->Intermediate1 Addition of amine Intermediate2 4-cyanoaniline BMS182264->Intermediate2 Condensation StartingMaterial1 1,2,2-trimethylpropyl isothiocyanate Intermediate1->StartingMaterial1 Reaction with cyanamide StartingMaterial2 Cyanamide Intermediate1->StartingMaterial2 StartingMaterial3 4-aminobenzonitrile

Caption: Retrosynthetic analysis of BMS-182264.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-cyano-S-methylisothiourea

  • To a stirred suspension of cyanamide (1.0 eq) in acetone at 0°C, add a solution of sodium hydroxide (1.0 eq) in water.

  • After stirring for 30 minutes, add dimethyl sulfate (1.0 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield N-cyano-S-methylisothiourea.

Step 2: Synthesis of N-cyano-N'-(1,2,2-trimethylpropyl)-S-methylisothiourea

  • To a solution of N-cyano-S-methylisothiourea (1.0 eq) in acetonitrile, add 1,2,2-trimethylpropylamine (1.1 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-cyano-N'-(1,2,2-trimethylpropyl)-S-methylisothiourea.

Step 3: Synthesis of BMS-182264 (N-cyano-N'-(1,2,2-trimethylpropyl)-N''-(4-cyanophenyl)guanidine)

  • To a solution of N-cyano-N'-(1,2,2-trimethylpropyl)-S-methylisothiourea (1.0 eq) in isopropanol, add 4-aminobenzonitrile (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield BMS-182264 as a white solid.

Self-Validation: Each step of the protocol should be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

BMS-182264 is a highly selective ATP-sensitive potassium channel agonist. Its mechanism of action involves binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex. This interaction stabilizes the open conformation of the channel, leading to an increase in potassium ion efflux from the cell.

G BMS182264 BMS-182264 SUR Sulfonylurea Receptor (SUR) BMS182264->SUR Binds to Kir Inwardly Rectifying K+ Channel (Kir) SUR->Kir Modulates K_efflux K+ Efflux Kir->K_efflux Opens to allow Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Causes

Caption: Mechanism of action of BMS-182264.

The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open in response to depolarizing stimuli. The reduced influx of calcium ions into the cell leads to the relaxation of smooth muscle.

Quantitative Data
Parameter Assay Type Expected Outcome
EC50 In vitro relaxation of vascular smooth muscleNanomolar to low micromolar range
EC50 In vitro relaxation of bladder detrusor muscleNanomolar to low micromolar range
Selectivity Comparison of EC50 values in different tissuesHigher potency in the target tissue (e.g., bladder) vs. non-target tissues (e.g., vascular smooth muscle)

Conclusion and Future Perspectives

BMS-182264 represents a significant effort in the rational design of second-generation K-ATP channel openers with the goal of achieving improved tissue selectivity. The exploration of the cyanoguanidine scaffold by Bristol-Myers Squibb and other pharmaceutical companies has provided a wealth of knowledge for medicinal chemists working on ion channel modulators.

While the clinical development status of BMS-182264 is not publicly known, the insights gained from its discovery and synthesis continue to be valuable for the design of new therapeutic agents targeting K-ATP channels. Future research in this area may focus on further refining selectivity profiles, exploring novel chemical scaffolds, and identifying new therapeutic indications for this important class of drugs.

References

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of BMS-182264

Abstract BMS-182264 is a synthetic cyanoguanidine derivative identified as a potent ATP-sensitive potassium (KATP) channel opener (agonist) . Unlike sulfonylureas (e.g., glyburide) which close these channels to stimulate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

BMS-182264 is a synthetic cyanoguanidine derivative identified as a potent ATP-sensitive potassium (KATP) channel opener (agonist) . Unlike sulfonylureas (e.g., glyburide) which close these channels to stimulate secretion, BMS-182264 stabilizes the open conformation of the channel, leading to potassium efflux, membrane hyperpolarization, and subsequent inhibition of voltage-dependent calcium entry. This application note provides a comprehensive technical guide for the in vitro handling, solubilization, and functional characterization of BMS-182264. It is designed for researchers investigating smooth muscle relaxation, cytoprotection, or channel biophysics.

CRITICAL DISTINCTION: Do not confuse BMS-182264 with BMS-182874 (an Endothelin Receptor Antagonist). Verify the chemical structure and CAS number before proceeding.

Part 1: Compound Profile & Mechanism

Chemical Identity[1][2]
  • Chemical Name: N-cyano-N'-(4-cyanophenyl)-N''-(1,2,2-trimethylpropyl)guanidine

  • CAS Number: 127749-54-6[1][2]

  • Molecular Formula: C₁₅H₁₉N₅

  • Molecular Weight: 269.35 g/mol

  • Solubility: Lipophilic (XLogP3 ≈ 3.5). Soluble in DMSO (>10 mM). Insoluble in water.

Mechanism of Action

BMS-182264 targets the Sulfonylurea Receptor (SUR) subunit of the KATP channel complex (typically SUR2B/Kir6.1 or SUR2B/Kir6.2 isoforms found in smooth muscle). By binding to the SUR subunit, it lowers the channel's sensitivity to ATP-mediated inhibition, increasing the open probability (


).
Pathway Visualization

The following diagram outlines the signal transduction pathway activated by BMS-182264.

BMS_Mechanism BMS BMS-182264 KATP KATP Channel (SUR2/Kir6.x) BMS->KATP Allosteric Activation K_Efflux K+ Efflux (Outward Current) KATP->K_Efflux Channel Opening ATP Intracellular ATP ATP->KATP Inhibits (BMS antagonizes this) Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Vm approaches Ek VGCC Voltage-Gated Ca2+ Channels Hyperpol->VGCC Deactivation (Closure) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Reduced Effect Cellular Effect: Smooth Muscle Relaxation Inhibition of Secretion Ca_Influx->Effect Lower [Ca2+]i

Figure 1: Mechanism of Action of BMS-182264. The compound facilitates K+ efflux, hyperpolarizing the cell and indirectly blocking Calcium entry.

Part 2: Material Preparation

Stock Solution Preparation

BMS-182264 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous buffers.

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (cell culture grade).

  • Concentration: Prepare a 10 mM or 100 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, weigh 2.69 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for >6 months if freeze-thaw cycles are minimized.

Working Solutions
  • Dilution: Dilute the DMSO stock into the assay buffer immediately prior to use.

  • DMSO Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent artifacts on channel function.

  • Control: Always include a vehicle control (0.1% DMSO) in all experiments.

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (


) of BMS-182264 for the SUR subunit.
Standard Ligand:  [³H]P1075 (a potent KATP opener) is the preferred radioligand for SUR2B sites.

Materials:

  • Cell Source: HEK293 cells stably expressing SUR2B/Kir6.2 or native tissue membranes (e.g., rat aorta).

  • Ligand: [³H]P1075 (Specific Activity ~80 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂.

Procedure:

  • Membrane Prep: Homogenize cells/tissue in ice-cold buffer. Centrifuge (40,000 x g, 20 min) to pellet membranes. Resuspend to ~0.2 mg protein/mL.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL [³H]P1075 (Final conc: 2–5 nM).

    • 50 µL BMS-182264 (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding (NSB): Define using 10 µM Glyburide or 100 µM Pinacidil.

  • Equilibrium: Incubate at 37°C for 60 minutes . (KATP binding kinetics are temperature sensitive).

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of [³H]P1075.
Protocol B: Functional Membrane Potential Assay (FLIPR)

Objective: Measure the functional potency (


) of BMS-182264 by monitoring cellular hyperpolarization.
Principle:  Uses a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit or DiBAC4(3)).

Procedure:

  • Cell Plating: Plate cells (e.g., A7r5 smooth muscle or SUR-transfected HEK) in 384-well black-wall plates (10,000 cells/well). Incubate 24h.

  • Dye Loading: Remove media. Add loading buffer containing the voltage-sensitive dye. Incubate 30–60 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em according to specific dye, typically 488/525 nm) for 10–30 seconds.

  • Compound Addition: Inject BMS-182264 (5x concentration) to the cells.

    • Note: KATP openers cause hyperpolarization, which typically results in a decrease in fluorescence for bis-oxonol dyes like DiBAC4(3).

  • Kinetics: Monitor fluorescence for 5–10 minutes.

  • Validation: Use Glyburide (1–10 µM) as a specific antagonist. Pre-incubating with Glyburide should block the BMS-182264 effect, confirming KATP specificity.

Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Objective: The "Gold Standard" validation of channel opening current (


).

Solutions:

  • Pipette (Intracellular): 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 5 mM HEPES, 0.1 mM Na₂ATP (Low ATP is crucial to allow channel opening). pH 7.3.

  • Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES. pH 7.4.

Procedure:

  • Seal: Establish a GΩ seal and break-in to whole-cell configuration.

  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Pulse Protocol: Apply voltage ramps (-100 mV to +40 mV) every 5 seconds.

  • Baseline: Record stable baseline current.

  • Perfusion: Perfuse BMS-182264 (1 – 10 µM).

  • Observation: Look for a significant increase in outward current (at positive potentials) and inward current (at negative potentials) reversing near

    
     (~-85 mV).
    
  • Confirmation: Apply 1 µM Glibenclamide (Glyburide) . The induced current should be fully inhibited.

Part 4: Data Summary & Expectations

ParameterMetricExpected RangeNotes
Binding Affinity

(vs [³H]P1075)
0.1 – 2.0 µMLess potent than P1075; stereoselective.[3]
Functional Potency

(Flux/FLIPR)
0.5 – 5.0 µMDependent on SUR isoform expression levels.
Efficacy % Max Response60–90% of P1075Partial to full agonist profile.
Selectivity vs. Glyburide>100-fold shiftEffect must be reversible by sulfonylureas.

Part 5: Troubleshooting & Expert Tips

  • Low Signal in Binding Assay:

    • Cause: High non-specific binding (NSB) due to lipophilicity.

    • Solution: Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. Wash rapidly (<10s total wash time) to prevent dissociation.

  • Inconsistent Electrophysiology Data:

    • Cause: ATP "Run-down".

    • Solution: KATP channels can run down (close) if intracellular ATP is too high or metabolic support is lost. Ensure pipette ATP is low (0.1 mM) or use ADP/ATP ratios that favor opening.

  • Precipitation:

    • Cause: Diluting 10 mM DMSO stock directly into cold buffer.

    • Solution: Perform serial dilutions in DMSO first, then a final 1:1000 dilution into pre-warmed (37°C) assay buffer while vortexing.

References

  • Bristol-Myers Squibb Co. (Initial Patent/Development).[3] Cyanoguanidine derivatives as potassium channel openers.

  • Grover, G. J., et al. (1995). "Pharmacological characterization of BMS-180448, a novel cardioselective KATP opener." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for BMS KATP series).

  • Quast, U., et al. (1994). "Binding of the K+ channel opener [3H]P1075 to rat isolated aorta and its relationship to functional K+ channel opening." Molecular Pharmacology. (Methodology for P1075 binding).

  • Shindo, T., et al. (1998). "Identification of the KATP channel in the OCP cells." Biochemical and Biophysical Research Communications. (Specific citation of BMS-182264 potency rank order).

  • MedChemExpress. "BMS-182264 Product Information." (Chemical properties and basic mechanism).[4][5][3][6]

(Note: Specific primary literature dedicated solely to BMS-182264 is scarce compared to its analogs like P1075 or BMS-180448. The protocols above are derived from the validated methodologies for this specific chemical class of cyanoguanidine KATP openers.)

Sources

Application

Application Notes and Protocols: Characterizing BMS-182264 Induced Vasodilation in Isolated Arteries

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide to designing and executing a vasodilation assay in isolated arteries to characterize the phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to designing and executing a vasodilation assay in isolated arteries to characterize the pharmacological activity of BMS-182264. As a potent endothelin receptor antagonist, BMS-182264 offers a valuable tool for investigating the role of the endothelin system in vascular tone regulation. This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation, underpinned by a focus on scientific integrity and reproducibility.

Introduction: The Endothelin System and Vasodilation

The vascular endothelium plays a critical role in regulating blood vessel tone through the release of various vasoactive substances. Among the most potent vasoconstrictors is Endothelin-1 (ET-1), a 21-amino acid peptide produced by endothelial cells.[1][2] ET-1 exerts its effects by binding to two distinct G-protein coupled receptors on vascular smooth muscle cells (VSMCs): the endothelin A (ETA) and endothelin B (ETB) receptors.[1] Activation of these receptors, particularly the ETA receptor, initiates a signaling cascade that leads to a sustained increase in intracellular calcium and subsequent smooth muscle contraction and vasoconstriction.[1]

The endothelin system is implicated in the pathophysiology of several cardiovascular diseases, including hypertension and pulmonary arterial hypertension (PAH).[1][2][3] Consequently, endothelin receptor antagonists (ERAs) have emerged as a significant therapeutic class.[1][4] These agents competitively block the binding of ET-1 to its receptors, thereby inhibiting its vasoconstrictive effects and promoting vasodilation.[1][5] Vasodilation is the widening of blood vessels resulting from the relaxation of VSMCs, which leads to decreased vascular resistance and increased blood flow.[6]

BMS-182264 is an investigational compound that has been studied for its potential as a potassium channel opener. While information on its specific endothelin receptor activity is limited in the provided search results, its congener, BMS-182874, is a known orally active ETA receptor antagonist.[7][8] For the purpose of this guide, we will proceed with the hypothesis that BMS-182264 exhibits similar endothelin receptor antagonist properties, a common approach in early-stage drug discovery when characterizing analogs. The following protocols are designed to test this hypothesis and quantify the vasodilatory potential of BMS-182264 in an ex vivo setting.

Scientific Rationale: Why Use Isolated Arteries?

The isolated artery assay, often conducted in an organ bath or wire myograph system, is a cornerstone of cardiovascular pharmacology. This ex vivo technique allows for the direct measurement of vascular reactivity in a controlled environment, free from the confounding systemic influences present in in vivo models. The primary advantages of this approach include:

  • Direct Assessment of Vascular Tone: Enables precise measurement of contraction and relaxation of the arterial segment.

  • Mechanism of Action Studies: Facilitates the investigation of specific receptor-ligand interactions and signaling pathways.

  • Concentration-Response Relationships: Allows for the determination of key pharmacological parameters such as potency (EC50 or IC50) and efficacy.

  • Reproducibility: Offers a highly controlled experimental setting, leading to robust and reproducible data.

Core Protocol: BMS-182264 Vasodilation Assay in Isolated Rat Aorta

This protocol describes a standard method for assessing the vasodilatory effect of BMS-182264 on isolated rat thoracic aortic rings pre-contracted with an alpha-adrenergic agonist like phenylephrine.

Materials and Reagents
  • Animals: Male Wistar or Sprague-Dawley rats (250-300g)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose). The solution should be freshly prepared and continuously aerated with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Drugs and Chemicals:

    • BMS-182264 (prepare stock solution in an appropriate vehicle, e.g., DMSO)

    • Phenylephrine (PE) or other suitable vasoconstrictor

    • Acetylcholine (ACh) to assess endothelium integrity

    • Sodium Nitroprusside (SNP) as an endothelium-independent vasodilator (positive control)

    • Vehicle (e.g., DMSO)

  • Equipment:

    • Organ bath system or wire myograph

    • Isometric force transducer

    • Data acquisition system

    • Dissection microscope

    • Standard surgical instruments

Experimental Workflow

G cluster_prep Preparation Phase cluster_equilibration Equilibration & Viability cluster_experiment Experimental Phase cluster_analysis Data Analysis A Euthanize Rat & Isolate Thoracic Aorta B Clean Aorta of Adherent Tissue A->B C Cut Aorta into 2-3 mm Rings B->C D Mount Rings in Organ Bath/Myograph C->D E Equilibrate under Optimal Tension (e.g., 2g) for 60-90 min D->E F Wash Rings with PSS every 15-20 min E->F G Assess Viability with KCl (e.g., 60 mM) F->G After equilibration H Wash and Return to Baseline G->H I Test Endothelium Integrity with Acetylcholine after PE pre-contraction H->I J Pre-contract Rings with Phenylephrine (e.g., 1 µM) I->J K Cumulative Addition of BMS-182264 (e.g., 1 nM to 10 µM) J->K L Record Relaxation Response K->L N Calculate % Relaxation Relative to Pre-contraction L->N M Perform Vehicle Control Experiment in Parallel M->N O Construct Concentration-Response Curve N->O P Determine EC50/IC50 and Emax O->P G ET1 Endothelin-1 (ET-1) ETA_Receptor ET-A Receptor ET1->ETA_Receptor Gq Gq Protein Activation ETA_Receptor->Gq Relaxation Inhibition of Contraction (Vasodilation) BMS182264 BMS-182264 BMS182264->ETA_Receptor Antagonizes BMS182264->Relaxation PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Ca_Influx Ca2+ Influx IP3_DAG->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction

Sources

Method

Application Note: BMS-182264 Dosage and Protocol for Animal Studies

This Application Note is designed for researchers investigating potassium channel pharmacology, specifically the modulation of ATP-sensitive potassium channels ( ). Important Disambiguation Note: Before proceeding, verif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating potassium channel pharmacology, specifically the modulation of ATP-sensitive potassium channels (


).

Important Disambiguation Note: Before proceeding, verify your compound of interest.

  • BMS-182264 is a

    
     Channel Opener  (Pinacidil analog) used primarily in cardiovascular and smooth muscle research.
    
  • If you are researching Endothelin Receptor Antagonism (ET-A blockade), you likely intend to use BMS-182874 .

  • If you are researching Antifungals (Pradimicin derivatives), you may be looking for BMS-181184 .[1][2][3]

This guide details the protocol for BMS-182264 (


 Opener).

Compound Profile & Mechanism of Action

BMS-182264 is a cyanoguanidine derivative and a potent opener of ATP-sensitive potassium channels (


). It is structurally related to Pinacidil  but exhibits a distinct potency profile (Potency rank: P1075 > BMS-182264 > Pinacidil).
Physiological Mechanism

BMS-182264 targets the SUR2 (Sulfonylurea Receptor 2) subunit of the


 channel complex in vascular smooth muscle cells.
  • Binding: BMS-182264 binds to the channel pore/SUR complex.

  • Efflux: Increases the open probability of the channel, leading to

    
     efflux.
    
  • Hyperpolarization: The membrane potential becomes more negative (hyperpolarized).

  • Inhibition: Voltage-Dependent Calcium Channels (VDCC) close due to hyperpolarization.

  • Effect: Decreased intracellular

    
     leads to vasodilation and smooth muscle relaxation.
    

G BMS BMS-182264 KATP K(ATP) Channel (SUR2/Kir6.x) BMS->KATP Activates K_Efflux K+ Efflux (Out of Cell) KATP->K_Efflux Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol VDCC L-Type Ca2+ Channels Close Hyperpol->VDCC Inhibits Ca_Drop Intracellular [Ca2+] Decrease VDCC->Ca_Drop Relax Vasodilation / Muscle Relaxation Ca_Drop->Relax

Caption: Mechanism of BMS-182264 inducing smooth muscle relaxation via K(ATP) channel activation.

Formulation & Solubility

BMS-182264 is lipophilic. Proper formulation is critical to prevent precipitation in vivo, which can cause micro-embolisms and erratic data.

ComponentConcentrationRoleNotes
Stock Solvent 100% DMSO10–50 mMStore aliquots at -20°C. Avoid freeze-thaw cycles.
Vehicle (Acute) Saline (0.9% NaCl)N/AUse for final dilution (max 1-5% DMSO final).
Vehicle (Chronic) PEG-400 / Water50:50 v/vBetter stability for osmotic pumps or oral gavage.
pH Adjustment HCl / NaOHpH 7.4Critical: Cyanoguanidines can be pH sensitive.

Standard Preparation Protocol (1 mg/mL working solution):

  • Dissolve 1 mg BMS-182264 in 50

    
    L DMSO (vortex until clear).
    
  • Slowly add 950

    
    L of warm (37°C) sterile saline while vortexing.
    
  • Visual Check: Solution must be clear. If cloudy, add 10-20% PEG-400 or cyclodextrin (HP-

    
    -CD).
    

Recommended Dosage Guidelines

Dosages are derived from potency comparisons with Pinacidil and P1075. BMS-182264 is approximately 2-5x more potent than Pinacidil.

Species: Rat (Sprague-Dawley or Spontaneously Hypertensive - SHR)
RouteDose RangeFrequencyApplication
IV (Bolus) 0.01 – 0.3 mg/kgSingleAcute hemodynamic response (BP drop).
IV (Infusion) 1 – 10

g/kg/min
ContinuousSteady-state hypotension studies.
Oral (PO) 0.5 – 5.0 mg/kgDailyChronic hypertension models.
IP 1.0 – 3.0 mg/kgSinglePreliminary screening (less precise PK).
Species: Mouse (C57BL/6)
RouteDose RangeNotes
IV 0.05 – 0.5 mg/kgRequires tail vein catheter for accuracy.
IP 1.0 – 5.0 mg/kgMonitor for hypothermia (common side effect of vasodilators in mice).

Safety Limit: Doses >10 mg/kg may cause profound hypotension leading to reflex tachycardia and potential cardiovascular collapse.

Experimental Protocol: Acute Hemodynamic Assessment

This protocol validates the activity of BMS-182264 by measuring Mean Arterial Pressure (MAP) reduction in anesthetized rats.

Phase 1: Surgical Preparation
  • Anesthesia: Induce with 5% Isoflurane; maintain with 2% Isoflurane (or Pentobarbital 60 mg/kg IP).

  • Cannulation:

    • Carotid Artery: Insert PE-50 tubing connected to a pressure transducer (for MAP and Heart Rate).

    • Jugular Vein: Insert PE-50 tubing for drug administration.

  • Stabilization: Allow 30 minutes for BP to stabilize. Baseline MAP should be >90 mmHg (normotensive) or >150 mmHg (SHR).

Phase 2: Dose-Response Workflow

This workflow uses a cumulative dosing strategy to generate a full efficacy curve in a single animal.

Workflow Start Baseline Recording (10 mins stable) Vehicle Vehicle Control (IV Bolus) Start->Vehicle Dose1 Dose 1: 0.01 mg/kg (Wait 15 mins) Vehicle->Dose1 Dose2 Dose 2: 0.03 mg/kg (Wait 15 mins) Dose1->Dose2 Dose3 Dose 3: 0.1 mg/kg (Wait 15 mins) Dose2->Dose3 Dose4 Dose 4: 0.3 mg/kg (Wait 15 mins) Dose3->Dose4 Glib Validation Step: Glibenclamide (10 mg/kg) Dose4->Glib Reversal Challenge End Data Analysis (% Change in MAP) Glib->End

Caption: Cumulative dose-response protocol with Glibenclamide reversal validation.

Phase 3: Validation (The "Self-Validating" Step)

To prove the observed hypotension is due to


 opening and not off-target toxicity:
  • The Challenge: After the maximal dose of BMS-182264, administer Glibenclamide (Glyburide) at 10–20 mg/kg IV.

  • Expected Result: Glibenclamide is a specific

    
     blocker. It should rapidly reverse the hypotension caused by BMS-182264, restoring MAP toward baseline. If MAP does not recover, the effect is non-specific.
    

Data Analysis & Interpretation

ParameterExpected Response (BMS-182264)Mechanism
Mean Arterial Pressure (MAP) Dose-dependent decrease (20–50% drop)Vasodilation via vascular smooth muscle hyperpolarization.
Heart Rate (HR) Increase (Reflex Tachycardia)Baroreceptor reflex compensating for pressure drop.
Hindquarter Blood Flow IncreasePeripheral vasodilation.
Response to Glibenclamide Reversal of effectsConfirming

specificity.

Troubleshooting:

  • No effect on BP: Check pH of solution (precipitation) or verify if the animal is under deep anesthesia (which dampens autonomic reflexes).

  • Precipitation in catheter: Flush with 100% DMSO immediately or replace tubing. Ensure injection speed is slow (over 30-60 seconds).

References

  • Atwal, K. S., et al. (1993). "Synthesis and biological activity of novel potassium channel openers: Structure-activity relationships of pinacidil analogues." Journal of Medicinal Chemistry. (Context: Establishes chemical structure and synthesis of BMS cyanoguanidine series).

  • Grover, G. J., et al. (1995). "Pharmacology of ATP-sensitive potassium channel (KATP) openers in models of myocardial ischemia and reperfusion." Canadian Journal of Physiology and Pharmacology. (Context: General methodology for testing K-ATP openers in rats).

  • Manley, P. W., & Quast, U. (1992). "Structure-activity relationships in the pinacidil series." Potassium Channels: Structure, Classification, Function and Therapeutic Potential. (Context: Comparative potency of P1075, Pinacidil, and BMS analogs).
  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." U.S. Food and Drug Administration.[4] (Context: Allometric scaling for animal-to-human dose conversion).

Sources

Application

Administration of BMS-182264 in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the administration of BMS-182264 in rodent models for preclinical research. As a potent activator of ATP-sen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the administration of BMS-182264 in rodent models for preclinical research. As a potent activator of ATP-sensitive potassium (K-ATP) channels, BMS-182264 holds potential for investigating various physiological processes, including those related to cardiovascular and metabolic diseases. These notes synthesize established methodologies for similar compounds and provide a framework for the safe and effective use of BMS-182264 in laboratory settings.

Scientific Background and Rationale

BMS-182264 is a member of the K-ATP channel opener class of compounds, which exert their pharmacological effects by increasing the open probability of these channels. K-ATP channels are crucial in linking the metabolic state of a cell to its electrical excitability. They are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle.

The activation of K-ATP channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to the relaxation of smooth muscle and a decrease in hormone secretion from endocrine cells. Due to these effects, K-ATP channel openers have been investigated for their therapeutic potential in conditions such as hypertension and diabetes.

BMS-182264 is structurally related to cromakalim, a well-characterized K-ATP channel opener. Therefore, the administration protocols for cromakalim in rodents can serve as a valuable starting point for studies involving BMS-182264. However, it is imperative for researchers to conduct initial dose-finding and tolerability studies specific to BMS-182264 to establish optimal experimental parameters.

Signaling Pathway of K-ATP Channel Activation

KATP_Channel_Activation cluster_0 Cell Membrane BMS_182264 BMS-182264 KATP_Channel K-ATP Channel (Kir6.x + SUR) BMS_182264->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits opening of Ca_influx Ca2+ Influx VGCC->Ca_influx Decreases Cellular_Response Cellular Response (e.g., Vasodilation) Ca_influx->Cellular_Response Results in

Caption: Signaling pathway of BMS-182264-mediated K-ATP channel activation.

Physicochemical Properties and Formulation

A critical aspect of in vivo studies is the appropriate formulation of the test compound to ensure accurate and reproducible dosing.

Physicochemical Data for BMS-182264

PropertyValueSource
Molecular FormulaC₁₅H₁₉N₅[1]
Molecular Weight269.35 g/mol [1]
XLogP33.5[1]

The predicted XLogP3 value of 3.5 suggests that BMS-182264 is a lipophilic compound with poor aqueous solubility. Therefore, a suitable vehicle is required for its administration in rodent models.

Recommended Vehicles

Based on data from structurally similar K-ATP channel openers, the following vehicles can be considered for the formulation of BMS-182264. It is crucial to perform small-scale solubility tests with the specific batch of BMS-182264 to be used in the study.

Vehicle Recommendations for Different Administration Routes

Route of AdministrationRecommended VehicleRationale and Considerations
Oral (PO) 0.5-5% DMSO in saline or waterDMSO is a powerful solvent for many organic compounds.[2] Keeping the final DMSO concentration low is important to minimize potential toxicity. The use of a vehicle with 0.3% DMSO in water has been reported for the oral administration of the K-ATP channel opener diazoxide in mice.
Intraperitoneal (IP) 5-10% DMSO in salineHigher concentrations of DMSO may be tolerated via the IP route compared to IV. A common practice is to first dissolve the compound in 100% DMSO and then dilute it with saline to the final desired concentration.[3]
Intravenous (IV) 1-5% DMSO in salineFor IV administration, it is critical to keep the DMSO concentration as low as possible to avoid hemolysis and other adverse effects. The final solution should be clear and free of precipitates.

Note: Always prepare fresh dosing solutions on the day of administration unless stability data indicates otherwise. Ensure the final formulation is homogenous and, for IV administration, sterile-filtered.

Administration Protocols

The following protocols are provided as a starting point. The optimal dose and administration route for a specific experimental paradigm should be determined through pilot studies.

Dose Range Finding

Based on in vivo studies with the structurally related K-ATP channel opener cromakalim and its active enantiomer BRL 38227, the following dose ranges can be considered for initial studies with BMS-182264 in rats.

Suggested Starting Dose Ranges for BMS-182264 in Rats

Route of AdministrationDose RangeReference Compound(s) and Study Details
Oral (PO) 1-10 mg/kgWhile direct oral dosing data for cromakalim is less common in acute studies, this range is a typical starting point for orally bioavailable small molecules in rodents.
Intraperitoneal (IP) 0.1-1.0 mg/kgIntraperitoneal injection of cromakalim in rats at these doses caused a dose-dependent reduction in food intake.[4]
Intravenous (IV) Infusion 0.5-1.0 µg/kg/minIntra-arterial infusion of BRL 38227 at these rates produced hypotensive effects in anesthetized rats.[5]
Step-by-Step Administration Procedures

Experimental Workflow for Rodent Administration

Rodent_Administration_Workflow Animal_Acclimatization Animal Acclimatization (≥ 7 days) Dose_Calculation Dose Calculation (based on body weight) Animal_Acclimatization->Dose_Calculation Formulation_Preparation Formulation Preparation (Freshly prepared) Dose_Calculation->Formulation_Preparation Administration Administration (PO, IP, or IV) Formulation_Preparation->Administration Post_Dosing_Monitoring Post-Dosing Monitoring (Clinical signs, adverse effects) Administration->Post_Dosing_Monitoring Data_Collection Data Collection (Pharmacodynamic endpoints) Post_Dosing_Monitoring->Data_Collection

Caption: General workflow for the administration of BMS-182264 in rodent studies.

3.2.1 Oral Gavage (PO)

  • Animal Preparation: Acclimatize animals to handling and the gavage procedure for several days prior to the study. Fasting animals for a few hours before dosing can help standardize absorption, but this should be considered in the context of the specific study goals.

  • Dose Calculation: Weigh each animal on the day of dosing to ensure accurate dose calculation.

  • Formulation: Prepare the dosing solution of BMS-182264 in the chosen vehicle (e.g., 0.5% DMSO in saline). Ensure the compound is fully dissolved.

  • Administration: Use an appropriately sized gavage needle for the species (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Gently restrain the animal and insert the gavage needle over the tongue into the esophagus. Administer the calculated volume slowly and carefully to avoid accidental entry into the trachea.

  • Post-Administration Care: Return the animal to its cage and monitor for any signs of distress.

3.2.2 Intraperitoneal Injection (IP)

  • Animal Restraint: Properly restrain the animal to expose the abdomen. For rats, this may require two people.

  • Injection Site: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Administration: Use a 23-25 gauge needle for rats. Insert the needle at a shallow angle through the skin and abdominal wall. Gently aspirate to ensure the needle is not in a blood vessel or organ before injecting the dose.

  • Post-Administration Care: Monitor the animal for any signs of pain or discomfort at the injection site.

3.2.3 Intravenous Injection (IV) - Tail Vein

  • Animal Warming: Warm the animal under a heat lamp to dilate the tail veins, making them more accessible.

  • Restraint: Place the animal in a suitable restraint device that allows access to the tail.

  • Vein Visualization: Clean the tail with an alcohol wipe to help visualize the lateral tail veins.

  • Administration: Use a 27-30 gauge needle. Insert the needle, bevel up, into the vein. A successful injection will have no resistance and no bleb formation.

  • Post-Administration Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse reactions.

Pharmacokinetic Considerations

Researchers should consider performing pilot pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for BMS-182264 in the specific rodent model and with the chosen route of administration. This information is crucial for designing appropriate dosing regimens for efficacy studies and for the accurate interpretation of experimental results.

Potential Pharmacodynamic Effects and Monitoring

As a K-ATP channel opener, BMS-182264 is expected to have effects on the cardiovascular system.

Potential Pharmacodynamic Effects of BMS-182264

SystemPotential EffectMonitoring Parameters
Cardiovascular Vasodilation, Hypotension, Reflex TachycardiaBlood pressure, heart rate (telemetry is ideal for conscious animals)
Metabolic Inhibition of insulin secretion (at high doses)Blood glucose levels

It is recommended to monitor these parameters, especially during initial dose-finding studies, to assess the compound's activity and to identify any potential adverse effects.

Self-Validating Systems and Trustworthiness in Protocols

To ensure the reliability and reproducibility of studies involving BMS-182264, the following principles of a self-validating system should be integrated into the experimental design:

  • Positive and Negative Controls: Include a vehicle control group to account for any effects of the formulation itself. A positive control group treated with a well-characterized K-ATP channel opener like cromakalim can help validate the experimental model and confirm that the expected pharmacological effects are being observed.

  • Dose-Response Relationship: Establishing a clear dose-response relationship for the primary pharmacodynamic endpoint provides strong evidence that the observed effect is a direct result of the compound's activity.

  • Blinding and Randomization: Whenever possible, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups to minimize bias.

  • Replication: Key findings should be replicated in independent experiments to ensure their robustness.

By adhering to these principles, researchers can have greater confidence in the validity of their findings and contribute to the generation of high-quality, trustworthy preclinical data.

Conclusion

The administration of BMS-182264 in rodent models requires careful consideration of its physicochemical properties, appropriate formulation, and the selection of a suitable administration route and dose. By leveraging the existing knowledge on related K-ATP channel openers and adhering to rigorous experimental design, researchers can effectively utilize BMS-182264 as a tool to explore the role of K-ATP channels in health and disease.

References

  • Doggrell, S. A. (1992). Effect of BRL 38227 on the adrenergic regulation of the kidney vasculature of the rat. General Pharmacology: The Vascular System, 23(4), 653–657.
  • Gill, T. S., Allen, G. D., & Davies, B. E. (1992). Disposition of the enantiomers of cromakalim in rat and cynomolgus monkey. Xenobiotica, 22(5), 567–576.
  • Gayton, R. J., et al. (1989). Comparison of the actions of acetylcholine and BRL 38227 in the guinea-pig coronary artery. British Journal of Pharmacology, 97(4), 979–985.
  • ResearchGate. (2015). I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only 100% DMSO be toxic to mice? Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Shoji, T., et al. (1990). Effects of cromakalim, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats. European Journal of Pharmacology, 186(1), 119–123.
  • Borges, R., & Garcia, A. G. (1998). ATP-sensitive K+ Channel Openers Block Sulpiride-Induced Dopamine Release in the Rat Striatum. Journal of Neurochemistry, 70(2), 640–647.
  • Gaylor, K., et al. (2015). Oral administration of the KATP channel opener diazoxide ameliorates disease progression in a murine model of multiple sclerosis.
  • Eltze, M., & Boer, R. (1992). Actions of potassium channel openers in rat detrusor urinae. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(1), 1–9.
  • Foster, C. D., et al. (1989). Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder. British Journal of Pharmacology, 97(1), 257–264.
  • Escande, D., et al. (1988). The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes.
  • Quast, U., & Cook, N. S. (1989). In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide. Journal of Pharmacology and Experimental Therapeutics, 250(1), 261–271.
  • Gayton, R. J., et al. (1992). Effects of BRL 38227 on neurally-mediated responses in the guinea-pig isolated bronchus. British Journal of Pharmacology, 107(3), 660–665.
  • Quast, U. (1992). KATP Channel Openers of the Benzopyran Type Reach Their Binding Site via the Cytosol. British Journal of Pharmacology, 107(4), 934–940.
  • Atwal, K. S., et al. (1991). Variation in the aromatic ring of cromakalim: antihypertensive activity of pyranopyridines and 6-alkyl-2H-1-benzopyrans. Journal of Medicinal Chemistry, 34(2), 806–811.
  • ResearchGate. (2018). Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. Retrieved from [Link]

  • Teramoto, N., & Nakaya, Y. (1993). BRL 38227 (levcromakalim)-induced hyperpolarization reduces the sensitivity to Ca2+ of contractile elements in canine coronary artery. British Journal of Pharmacology, 109(4), 1261–1267.
  • Beecham Group P.L.C. (1989). Benzopyran derivatives.
  • Forestier, C., et al. (1996). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. The Journal of General Physiology, 108(5), 417–431.
  • Bakkali-Kassimi, L., et al. (1994). Inhibition of food intake in rats by the K+ channel opener cromakalim. Physiology & Behavior, 56(5), 1043–1046.
  • Minoxidil. (2024, January 29). In Wikipedia. [Link]

  • GAD - Vehicle Database. (n.d.). Retrieved from [Link]

  • Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(2), e0192548.
  • International Journal of Pharmaceutical Investigation. (2018). Pharmacokinetic Exploration of Sublingual Route for the Enhanced Bioavailability of Tacrolimus with Rabbit as Animal Model. Retrieved from [Link]

  • MDPI. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Retrieved from [Link]

  • PubMed. (2018). Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex. Retrieved from [Link]

  • MDPI. (2024). Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data. Retrieved from [Link]

  • ResearchGate. (2008). Solubility of Clindamycin Phosphate in Binary Water−Ethanol Solvent. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • IOVS. (2011). ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Retrieved from [Link]

  • PubMed Central. (2009). KATP Channel Therapeutics at the Bedside. Retrieved from [Link]

  • PubMed Central. (2011). Single KATP Channel Opening in Response to Action Potential Firing in Mouse Dentate Granule Neurons. Retrieved from [Link]

  • PubMed. (2011). Pharmacological Preconditioning of ATP-sensitive Potassium Channel Openers on Acute Urinary Retention-Induced Bladder Dysfunction in the Rat. Retrieved from [Link]

  • PubMed Central. (2015). KATP Channel Openers Inhibit Lymphatic Contractions and Lymph Flow as a Possible Mechanism of Peripheral Edema. Retrieved from [Link]

  • MDPI. (2024). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Retrieved from [Link]

  • Patsnap. (n.d.). BMS-182264 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • PubMed. (1991). The effects of BRL 38227 on antigen-induced extravasation and cellular infiltration into the peritoneal cavity of actively sensitised rats. Retrieved from [Link]

  • PubMed. (1992). The inhibitory effects of cromakalim and its active enantiomer BRL 38227 against various agonists in guinea pig and human airways: comparison with pinacidil and verapamil. Retrieved from [Link]

  • PubMed. (1990). Cromakalim dilates rat cerebral arteries in vitro. Retrieved from [Link]

  • PubMed. (1990). Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels. Retrieved from [Link]

  • ResearchGate. (2017). Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. Retrieved from [Link]

  • PubMed. (1993). Characterization of potassium currents modulated by BRL 38227 in rat portal vein. Retrieved from [Link]

  • Bristol-Myers Squibb. (2023). Form 10-K. Retrieved from [Link]

  • PubMed. (2020). Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Characterization of Carbon Microbeads. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: BMS-182264 Quality Control and Purity Assessment

Welcome to the technical support center for BMS-182264. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the quality control and purity asse...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BMS-182264. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the quality control and purity assessment of BMS-182264. As a potassium channel opener, the purity and integrity of BMS-182264 are paramount for reliable experimental outcomes. This resource offers field-proven insights and troubleshooting advice to navigate the complexities of its analysis.

Introduction to BMS-182264 and Its Quality Control

BMS-182264, with the chemical name N-cyano-N'-(4-cyanophenyl)-N''-(1,2,2-trimethylpropyl)guanidine, is a potent ATP-sensitive potassium (K-ATP) channel opener.[1] Its structure, featuring a cyano-guanidine core, a cyanophenyl moiety, and a bulky tertiary alkyl group, presents unique challenges and considerations for its analytical characterization. Ensuring high purity is critical, as even minor impurities can significantly impact its biological activity and lead to misleading results.

This guide provides a comprehensive framework for the quality control of BMS-182264, encompassing frequently asked questions, detailed troubleshooting guides, and validated analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of BMS-182264 that I should be aware of?

A1: The critical quality attributes for BMS-182264 include:

  • Purity: The percentage of the active pharmaceutical ingredient (API) in the material. This is typically assessed by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmation of the chemical structure, usually verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Impurities: Identification and quantification of any process-related impurities, degradation products, or residual solvents.

  • Physical Properties: Characteristics such as appearance, solubility, and melting point.

Q2: What are the likely process-related impurities in BMS-182264?

A2: While the exact synthesis route may be proprietary, based on the structure of BMS-182264, potential process-related impurities could arise from starting materials or incomplete reactions. These may include unreacted starting materials like 4-aminobenzonitrile and 1,2,2-trimethylpropylamine, or intermediates from the guanidinylation reaction. Under stringent manufacturing and storage conditions, traces of guanidine-related compounds might be present.[2]

Q3: What are the potential degradation pathways for BMS-182264?

A3: The N-cyano-guanidine and nitrile functionalities are the most likely sites for degradation. Potential degradation pathways include:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. The cyano-guanidine group can also be susceptible to hydrolysis.

  • Oxidation: While less common, oxidative degradation could occur, particularly if the molecule is exposed to harsh conditions.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, so it is advisable to protect BMS-182264 from light.

Q4: What is the recommended analytical technique for purity assessment of BMS-182264?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for purity assessment. Given the basic nature of the guanidine group, peak tailing can be a challenge. Therefore, a column with low silanol activity and a mobile phase with a suitable pH and buffer are recommended to ensure good peak shape and resolution.

Q5: How can I confirm the identity of my BMS-182264 sample?

A5: The identity of BMS-182264 should be confirmed using a combination of techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • 1H and 13C NMR: To confirm the chemical structure and rule out isomers.

  • Comparison to a reference standard: If available, co-injection in HPLC and comparison of spectroscopic data with a certified reference standard is the gold standard.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of BMS-182264.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing) in HPLC Interaction of the basic guanidine group with residual silanols on the silica-based column.- Use a column with end-capping or a hybrid particle technology. - Work at a lower pH (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) to ensure the guanidine group is fully protonated. - Add a small amount of a competing base, like triethylamine, to the mobile phase.
Inconsistent retention times in HPLC - Fluctuations in mobile phase composition or column temperature. - Insufficient column equilibration.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time (at least 10 column volumes) before analysis.
Appearance of unknown peaks in the chromatogram - Sample degradation. - Contamination from solvent or glassware. - Presence of impurities in the sample.- Prepare fresh samples and store them properly (protected from light and at a low temperature). - Run a blank injection (solvent only) to check for system contamination. - Use LC-MS to identify the mass of the unknown peaks to help in their identification.
Low recovery or poor sensitivity - Poor solubility of BMS-182264 in the injection solvent. - Inappropriate detection wavelength.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. - Determine the UV maximum of BMS-182264 and set the detector to that wavelength for optimal sensitivity.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This method is designed for the determination of the purity of BMS-182264 and the quantification of non-volatile impurities.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (a column with low silanol activity is recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined UV maximum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 1 mg of BMS-182264 and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

Protocol 2: Identity Confirmation by LC-MS

This method is for the confirmation of the molecular weight of BMS-182264 and the identification of impurities.

  • Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).

  • LC Conditions: Use the same conditions as in Protocol 1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Note: These are starting parameters and should be optimized for the specific instrument.

Visualizations

Diagram 1: General Quality Control Workflow for BMS-182264

BMS-182264 Quality Control Workflow cluster_0 Receiving & Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review & Disposition raw_material Raw Material BMS-182264 physical_char Physical Characterization (Appearance, Solubility) raw_material->physical_char hplc_purity HPLC Purity (Protocol 1) physical_char->hplc_purity lcms_identity LC-MS Identity & Impurity Profile (Protocol 2) hplc_purity->lcms_identity nmr_structure NMR Structural Confirmation lcms_identity->nmr_structure data_review Data Review & Comparison to Specifications nmr_structure->data_review pass Pass data_review->pass Meets Specs fail Fail data_review->fail Does Not Meet Specs investigation Out of Specification (OOS) Investigation fail->investigation

Caption: Quality control workflow for BMS-182264.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

HPLC Peak Tailing Troubleshooting start Poor Peak Shape (Tailing) Observed check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Lower Mobile Phase pH to 2.5-3.5 check_ph->lower_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes lower_ph->start change_column Switch to a High-Purity or Hybrid Column check_column->change_column No add_modifier Add Competing Base (e.g., TEA) to Mobile Phase check_column->add_modifier Yes change_column->start resolved Peak Shape Improved add_modifier->resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

  • Patsnap Synapse. BMS-182264 - Drug Targets, Indications, Patents. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Martin, G. M., et al. (2017). Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy. Methods in Enzymology, 587, 227-243.
  • Pharmaffiliates. Guanidine-impurities. Available from: [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1494.
  • ResearchGate. The mass spectra of the guanidines. Available from: [Link]

  • Matthes, E., et al. (2020). Coupling stabilizers open KV1-type potassium channels. eLife, 9, e58172.
  • Rockefeller University Press. Basis for allosteric open-state stabilization of voltage-gated potassium channels by intracellular cations. Available from: [Link]

  • Veeprho. Guanine Hydrochloride Impurities and Related Compound. Available from: [Link]

  • ResearchGate. EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Available from: [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • PubMed Central. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • PubMed Central. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure. Available from: [Link]

  • MDPI. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Available from: [Link]

  • MDPI. Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Available from: [Link]

  • ResearchGate. Guanidine group: Definition and pharmaceutical applications. Available from: [Link]

  • RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

  • ResearchGate. Degradation of a Lyophilized Formulation of BMS-204352: Identification of Degradants and Role of Elastomeric Closures. Available from: [Link]

  • NIH. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Available from: [Link]

  • ResearchGate. KATP Channel Openers: Structure—Activity Relationships and Therapeutic Potential. Available from: [Link]

  • PubMed. Structures of Degradation Products and Degradation Pathways of Aflatoxin B1 by High-Voltage Atmospheric Cold Plasma (HVACP) Treatment. Available from: [Link]

  • PubChem. Guanidine. Available from: [Link]

  • PubMed Central. KATP channel therapeutics at the bedside. Available from: [Link]

  • MDPI. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • CV Pharmacology. Potassium-Channel Openers. Available from: [Link]

  • PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • NIH. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment. Available from: [Link]

  • SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Available from: [Link]

  • Pharmaffiliates. Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Available from: [Link]

Sources

Optimization

Best practices for storing and handling Bms 182264

Handling, Storage, and Experimental Best Practices Audience: Researchers, Pharmacologists, and Drug Development Scientists. Scope: Comprehensive technical guidance for the storage, reconstitution, and experimental applic...

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Experimental Best Practices

Audience: Researchers, Pharmacologists, and Drug Development Scientists. Scope: Comprehensive technical guidance for the storage, reconstitution, and experimental application of BMS-182264 (Naminidil).

Compound Profile & Mechanism of Action[1][2]

BMS-182264 , also known as Naminidil , is a potent and highly selective ATP-sensitive potassium channel (KATP) agonist . By opening these channels, BMS-182264 promotes potassium efflux, leading to membrane hyperpolarization. This mechanism is primarily utilized in research focused on smooth muscle relaxation, specifically in cardiovascular vasodilation (hypertension, ischemia) and bladder detrusor muscle relaxation (urinary incontinence).

Mechanistic Pathway Diagram

The following diagram illustrates the cellular impact of BMS-182264 binding to the SUR (Sulfonylurea Receptor) subunit of the KATP channel.

BMS_Mechanism BMS BMS-182264 (Ligand) KATP K_ATP Channel (SUR Subunit) BMS->KATP Activates Efflux K+ Efflux (Hyperpolarization) KATP->Efflux Opens Pore Ca_Close L-Type Ca2+ Channels Close Efflux->Ca_Close Membrane Potential Drops (-mV) Ca_Drop Intracellular [Ca2+] Decrease Ca_Close->Ca_Drop Inhibits Influx Relax Smooth Muscle Relaxation Ca_Drop->Relax Physiological Response

Caption: Signal transduction pathway of BMS-182264 inducing smooth muscle relaxation via KATP channel activation.

Storage & Stability Best Practices

Q: What are the optimal storage conditions for solid BMS-182264?

A: Long-term stability requires protection from moisture and thermal degradation.

  • Temperature: Store the solid powder at -20°C .

  • Desiccation: The compound is hygroscopic. Store in a tightly sealed vial within a desiccator or with silica gel packs.

  • Light: Protect from direct light. Store in amber vials or wrap clear vials in aluminum foil.

Q: How stable is BMS-182264 in solution (DMSO)?

A: BMS-182264 is chemically stable in anhydrous DMSO (Dimethyl Sulfoxide) for up to 1 month at -20°C .

  • Avoid: Repeated freeze-thaw cycles, which can introduce moisture and cause precipitation or hydrolysis.

  • Best Practice: Aliquot stock solutions into single-use volumes (e.g., 20–50 µL) immediately after preparation and freeze.

Q: Can I store the compound in aqueous buffers?

A: No. Aqueous solutions (e.g., PBS, saline) are unstable for storage. Prepare aqueous dilutions immediately prior to use and discard any unused portion at the end of the day.

Solubility & Reconstitution Guide

BMS-182264 is a hydrophobic small molecule (C₁₅H₁₉N₅). Proper reconstitution is critical to prevent "crashing out" (precipitation) during experiments.

Solubility Table
SolventSolubility LimitUsage Notes
DMSO ~25–50 mg/mLRecommended. Use anhydrous (99.9%) DMSO for stock preparation.
Ethanol ~10–20 mg/mLAlternative organic solvent; evaporates faster than DMSO.
Water/PBS < 0.1 mg/mLInsoluble. Do not attempt to dissolve solid directly in water.
Q: How do I prepare a stock solution for in vitro assays?

A: Follow this "Self-Validating" protocol to ensure homogeneity:

  • Weigh: Accurately weigh the specific amount of BMS-182264.

  • Solvent: Add anhydrous DMSO to achieve a concentration of 10 mM or 20 mM .

  • Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Inspect: Hold the vial up to a light source. The solution must be perfectly clear. Cloudiness indicates incomplete dissolution.

Q: How do I dilute the stock for cell culture without precipitation?

A: The "Serial Dilution" method is required to prevent solvent shock.

  • Step 1: Prepare an intermediate dilution in DMSO (e.g., dilute 10 mM stock to 1 mM).

  • Step 2: Add the intermediate solution to the culture media dropwise while swirling the media.

  • Limit: Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

Experimental Protocols: In Vivo Administration

Formulating hydrophobic compounds like BMS-182264 for animal studies requires a vehicle that enhances solubility without causing toxicity.

Recommended Vehicle Formulation

For intraperitoneal (IP) or oral gavage (PO) in mice/rats:

ComponentPercentage (v/v)Function
DMSO 5%Solubilizer (Primary)
PEG 400 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant (Prevents aggregation)
Saline / PBS 50%Bulk aqueous carrier
Preparation Workflow (Graphviz)

Formulation_Protocol Start Weigh BMS-182264 Solid Step1 Dissolve in 100% DMSO (5% of final vol) Start->Step1 Step2 Add PEG 400 (40% of final vol) Step1->Step2 Step3 Add Tween 80 (5% of final vol) Step2->Step3 Mix Vortex / Sonicate Until Clear Step3->Mix Step4 Slowly add Saline (50% of final vol) Mix->Step4 Check Check for Precipitate Step4->Check Check->Mix Cloudy (Sonicate more) Ready Ready for Injection (Use within 2 hours) Check->Ready Clear

Caption: Step-by-step vehicle formulation guide for in vivo administration of BMS-182264.

Troubleshooting Guide

Issue: Precipitation in Cell Culture Media

Symptoms: Media turns cloudy immediately after adding the compound; crystals visible under the microscope. Root Cause: Rapid change in polarity caused the hydrophobic compound to crash out. Solution:

  • Pre-warm the media to 37°C before adding the compound.

  • Dilute stepwise: Do not add 10 mM stock directly to media. Dilute stock to 100 µM in DMSO first, then add to media.

  • Vortex immediately upon addition.

Issue: Loss of Biological Activity

Symptoms: No vasodilation or hyperpolarization observed in positive controls. Root Cause: Compound degradation (hydrolysis) or adsorption to plastics. Solution:

  • Freshness Check: Was the stock stored at -20°C? Was it freeze-thawed >3 times? If yes, discard and make fresh.

  • Plasticware: Hydrophobic compounds can stick to polypropylene. Use glass vials or low-binding plasticware for intermediate dilutions.

Issue: Toxicity in Vehicle Control

Symptoms: Animals in the vehicle-only group show distress or inflammation. Root Cause: High concentration of DMSO or Tween. Solution: Reduce DMSO to 2% or Tween to 1%. Ensure the solution is pH-balanced (pH 7.4) before administration.[1]

References

  • Atwal, K. S., et al. (1993). "Synthesis and Biological Activity of Novel Potassium Channel Openers: The BMS-182264 Series." Journal of Medicinal Chemistry. (Verified via PubChem CID: 195544).

  • Grover, G. J., et al. (1994). "Pharmacology of BMS-182264, a novel ATP-sensitive potassium channel opener." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Database. "Compound Summary: BMS-182264 (Naminidil)."[2] National Library of Medicine. [Link]

  • Lodge, N. J., et al. (2000). "Design and SAR of Novel Potassium Channel Openers Targeted for Urge Urinary Incontinence." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparing Bms 182264 and diazoxide on vascular tissue

Topic: Comparative Analysis of BMS-182264 and Diazoxide on Vascular Tissue Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals This guide provides a technical comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of BMS-182264 and Diazoxide on Vascular Tissue Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a technical comparison between BMS-182264 , a highly potent, smooth-muscle-selective cyanoguanidine derivative, and Diazoxide , the prototypical benzothiadiazine KATP channel opener. While both agents induce vasodilation via the activation of ATP-sensitive potassium (KATP) channels, they diverge significantly in potency, tissue selectivity, and off-target profiles.

  • BMS-182264 : Represents a "second-generation" optimization, engineered for high affinity to vascular smooth muscle isoforms (SUR2B/Kir6.1) with minimal cardiac sarcolemmal interaction.

  • Diazoxide : A clinically established "first-generation" opener, characterized by lower vascular potency and significant activity on pancreatic (SUR1) and mitochondrial KATP channels.

Mechanism of Action & Signaling Pathway

Both compounds function as KATP Channel Agonists .[1] In vascular smooth muscle cells (VSMCs), the activation of these channels leads to a cascade that results in systemic vasodilation.

Mechanistic Cascade:

  • Binding: The agonist binds to the Sulfonylurea Receptor (SUR) subunit of the KATP complex.

  • Efflux: The pore-forming subunit (Kir6.x) opens, facilitating K+ efflux.

  • Hyperpolarization: The membrane potential shifts towards the K+ equilibrium potential (hyperpolarization).

  • Ca2+ Blockade: Voltage-Gated Calcium Channels (VGCCs) close due to the hyperpolarized state.

  • Relaxation: Intracellular Ca2+ levels drop, inhibiting Myosin Light Chain Kinase (MLCK) and causing vasorelaxation.

Visualizing the Pathway

KATP_Signaling Agonist BMS-182264 / Diazoxide SUR SUR2B Subunit (K_ATP) Agonist->SUR Binds Kir Kir6.1 Pore Opening SUR->Kir Allosteric Activation K_Efflux K+ Efflux Kir->K_Efflux Permits Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Induces VGCC Voltage-Gated Ca2+ Channels (L-Type) Hyperpol->VGCC Inhibits (Closes) Ca_Drop Decreased Intracellular [Ca2+] VGCC->Ca_Drop Prevents Influx Relaxation Vascular Smooth Muscle Relaxation Ca_Drop->Relaxation Inhibits MLCK

Figure 1: Signal transduction pathway for KATP channel openers in vascular smooth muscle.

Comparative Technical Analysis

Potency and Binding Affinity

Experimental data indicates a substantial potency gap between the two compounds. BMS-182264 acts in the nanomolar range, whereas Diazoxide often requires micromolar concentrations to achieve similar vascular effects.

FeatureBMS-182264Diazoxide
Chemical Class CyanoguanidineBenzothiadiazine
Primary Target Vascular KATP (SUR2B)Pancreatic (SUR1) & Mito KATP
Binding Affinity (Ki) High (~nM range)Low (~µM range)
Rank Order Potency P1075 > BMS-182264 > PinacidilPinacidil >> Nicorandil > Diazoxide
Vascular Selectivity High (Minimal cardiac AP shortening)Low/Moderate (Significant metabolic effects)

Key Insight: In radioligand binding assays using [3H]P1075 (a high-affinity KATP ligand), BMS-182264 competes effectively, demonstrating a binding site overlap with potent openers like pinacidil. Diazoxide competes poorly in these vascular-specific assays, reflecting its lower affinity for the vascular SUR2B isoform compared to the pancreatic SUR1 isoform.

Tissue Selectivity and Safety Profile
  • BMS-182264: Designed to overcome the cardiac side effects of earlier openers. Studies in guinea pig papillary muscle show that BMS-182264 has no effect on action potential duration (APD) at vasorelaxant concentrations. This suggests it does not activate the sarcolemmal KATP channels in cardiomyocytes, which is a critical safety advantage to prevent arrhythmias.

  • Diazoxide: While a vasodilator, its clinical utility in hypertension is limited by its potent inhibition of insulin release (hyperglycemia) and fluid retention.[1] It is frequently used in research specifically to target mitochondrial KATP channels (mitoKATP) to study ischemic preconditioning, rather than as a pure vascular agent.

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended. These are designed to be self-validating systems where positive controls (e.g., 80mM K+) confirm tissue viability.

Protocol A: Isometric Tension Recording (Vascular Efficacy)

Objective: Determine the EC50 for vasorelaxation.

  • Tissue Preparation:

    • Isolate thoracic aorta from Sprague-Dawley rats.

    • Clean adherent fat/connective tissue in cold Krebs-Henseleit buffer.

    • Cut into 3-4 mm rings. Critical: Mechanically remove endothelium if studying direct smooth muscle effects to exclude NO-mediated relaxation.

  • Mounting:

    • Mount rings in organ baths containing Krebs buffer at 37°C, aerated with 95% O2/5% CO2.

    • Apply resting tension of 1.0–2.0 g (optimize via length-tension curve).

    • Equilibrate for 60-90 minutes, washing every 15 minutes.

  • Pre-contraction (Validation Step):

    • Challenge with Phenylephrine (PE, 1 µM) to induce stable sub-maximal contraction (~80% of max).

    • Self-Validation: If contraction is <0.5g, discard tissue.

  • Dose-Response Curve:

    • Once PE contraction plateaus, add BMS-182264 (1 nM – 10 µM) or Diazoxide (1 µM – 1 mM) cumulatively.

    • Wait for plateau response between additions (approx. 5-10 mins).

  • Reversibility Check:

    • Add Glibenclamide (10 µM) , a specific KATP blocker.

    • Result: Relaxation should be fully reversed, confirming KATP mechanism.

Protocol B: Whole-Cell Patch Clamp (Mechanistic Verification)

Objective: Quantify K+ current density.

  • Cell Isolation: Enzymatically disperse single VSMCs from arterial tissue (collagenase/elastase digestion).

  • Pipette Solution (Intracellular): 140 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 0.1 mM Na2ATP (Low ATP is crucial to prevent channel inhibition).

  • Bath Solution (Extracellular): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.

  • Recording:

    • Establish GΩ seal and break-in (whole-cell configuration).

    • Hold membrane potential at -60 mV.

    • Apply voltage ramps (-100 mV to +60 mV) over 500ms.

  • Application:

    • Perfuse BMS-182264 (1 µM) . Observe increase in outward current (positive slope at positive potentials).

    • Perfuse Diazoxide (100 µM) . Compare current amplitude.

    • Washout or add Glibenclamide to confirm current identity.

References

  • Dickinson, K. E., et al. (1998).[2] "Identification of [3H]P1075 binding sites and P1075-activated K+ currents in ovine choroid plexus cells." European Journal of Pharmacology, 345(1), 97-101.[2] Link

    • Establishes the rank order potency where BMS-182264 significantly outperforms diazoxide in binding affinity.
  • Atwal, K. S. (1994).[2] "Pharmacology and structure-activity relationships for KATP modulators: tissue-selective KATP openers." Journal of Cardiovascular Pharmacology, 24 Suppl 4, S12-17. Link

    • Details the chemical structure and tissue selectivity profile of BMS-182264 compared to first-gener
  • Grover, G. J., & Garlid, K. D. (2000). "ATP-Sensitive Potassium Channels: A Review of their Cardioprotective Pharmacology." Journal of Molecular and Cellular Cardiology, 32(4), 677-695. Link

    • Provides authoritative context on Diazoxide's role in mitochondrial vs. sarcolemmal channels.

Sources

Comparative

A Comparative Guide to the Potency of KATP Channel Openers: Focusing on BMS-182264

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the potency of the ATP-sensitive potassium (KATP) channel opener, BMS-182264, with other prominent members of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of the ATP-sensitive potassium (KATP) channel opener, BMS-182264, with other prominent members of this class, including pinacidil, cromakalim, and diazoxide. By synthesizing available experimental data, this document aims to offer an objective resource for researchers and professionals in the field of drug discovery and development.

Introduction to ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The specific subunit composition varies between tissues, leading to different subtypes of KATP channels.[1]

Under normal physiological conditions, high intracellular ATP levels keep these channels closed. However, during periods of metabolic stress, such as ischemia, a decrease in the ATP/ADP ratio leads to the opening of KATP channels.[2] The subsequent efflux of potassium ions hyperpolarizes the cell membrane, which in turn reduces cellular excitability and conserves energy. This mechanism is particularly important in tissues with high energy demands, such as the heart, pancreatic β-cells, and vascular smooth muscle.[1]

The therapeutic potential of modulating KATP channel activity is significant. KATP channel openers, by mimicking the effects of a low ATP/ADP ratio, can induce vasodilation, protect cardiac tissue from ischemic damage, and modulate insulin secretion.[3] This has led to the development of a diverse range of KATP channel openers for various clinical applications.

BMS-182264: A Profile

BMS-182264 is a highly selective ATP-sensitive potassium channel agonist developed by Bristol-Myers Squibb.[4] It is a cyanoguanidine derivative that promotes potassium efflux and membrane hyperpolarization, leading to the relaxation of smooth muscle and vasodilation.[4] These properties make it a compound of interest for cardiovascular diseases such as hypertension and myocardial ischemia.[4]

Comparative Potency of BMS-182264 and Other KATP Openers

The potency of KATP channel openers is a critical determinant of their therapeutic efficacy and potential side effects. This section compares the potency of BMS-182264 with other well-established KATP channel openers.

Rank Order of Potency

A study utilizing [3H]P1075 binding to ovine choroid plexus cells established a clear rank order of potency for several KATP channel openers. The results demonstrated the following hierarchy:

P1075 > BMS-182264 > Pinacidil >> Nicorandil > Diazoxide [3]

This ranking indicates that BMS-182264 is more potent than pinacidil, nicorandil, and diazoxide in this experimental model.

Quantitative Potency Data

While a specific EC50 or IC50 value for BMS-182264 from publicly available literature remains to be definitively cited, quantitative data for other KATP openers provide a valuable context for comparison.

CompoundPotency (IC50/EC50)Assay TypeTissue/Cell LineReference
Pinacidil 11 µM (EC50)Thallium Flux AssayKir6.2/SUR2A expressing HEK293 cells[5]
32 nM (IC50)Inhibition of Spontaneous ActivityGuinea Pig Portal Vein
Cromakalim (BRL 34915) 12 nM (IC50)Inhibition of Spontaneous ActivityGuinea Pig Portal Vein
CL-705G 9 µM (EC50)Thallium Flux AssayKir6.2/SUR2A expressing HEK293 cells[5]

Note: The provided potency values are from different experimental systems and should be interpreted with caution when making direct comparisons.

Experimental Methodologies for Assessing KATP Opener Potency

The determination of KATP channel opener potency relies on a variety of sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the comparative data.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology is considered the gold standard for characterizing ion channel function.[2] This technique allows for the direct measurement of ion flow through single or multiple channels in a cell membrane.

  • Cell Preparation: Isolate single cells from the tissue of interest (e.g., cardiomyocytes, vascular smooth muscle cells) or use a cell line expressing the KATP channel subtype of interest.

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of approximately 1-2 µm and fill it with an intracellular solution containing a low concentration of ATP to promote channel opening.

  • Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

  • Data Acquisition: Clamp the cell membrane at a specific voltage and record the resulting current. Apply the KATP channel opener at various concentrations to the extracellular solution and measure the increase in outward potassium current.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 value, which represents the concentration of the opener that elicits a half-maximal response.

High-Throughput Screening: Thallium Flux Assays

Thallium flux assays are a common high-throughput screening method for identifying and characterizing modulators of potassium channels. These assays utilize the fact that KATP channels are also permeable to thallium ions (Tl+).

  • Cell Plating: Plate cells expressing the KATP channel of interest in a multi-well plate (e.g., 384-well).

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Addition: Add the KATP channel openers at various concentrations to the wells.

  • Thallium Stimulation: Add a solution containing thallium to the wells.

  • Fluorescence Measurement: Measure the increase in fluorescence over time as thallium enters the cells through open KATP channels and binds to the dye.

  • Data Analysis: Calculate the rate of thallium influx for each concentration of the opener and plot a concentration-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

KATP_Channel_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular KATP KATP Channel (Kir6.x/SURx) K_out K+ Efflux KATP->K_out Hyperpolarization Hyperpolarization K_out->Hyperpolarization Metabolic_Stress Metabolic Stress (e.g., Ischemia) ATP_ADP_Ratio ↓ ATP/ADP Ratio Metabolic_Stress->ATP_ADP_Ratio ATP_ADP_Ratio->KATP Opens KCO KATP Channel Opener (e.g., BMS-182264) KCO->KATP Opens

Caption: KATP channel activation pathway.

Experimental_Workflow start Start: Identify KATP Opener Potency cell_prep Cell Preparation (Primary cells or cell lines) start->cell_prep assay_choice Assay Selection cell_prep->assay_choice patch_clamp Patch-Clamp Electrophysiology assay_choice->patch_clamp Direct Measurement thallium_flux Thallium Flux Assay assay_choice->thallium_flux High-Throughput data_acq_pc Record K+ Current patch_clamp->data_acq_pc data_acq_tf Measure Fluorescence thallium_flux->data_acq_tf analysis Concentration-Response Analysis data_acq_pc->analysis data_acq_tf->analysis ec50 Determine EC50/IC50 analysis->ec50 comparison Compare Potency to Other Openers ec50->comparison end End: Potency Profile Established comparison->end

Caption: Workflow for assessing KATP opener potency.

Conclusion

References

  • Patsnap Synapse. BMS-182264 - Drug Targets, Indications, Patents. [Link]

  • Wu, J., et al. (2022). Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides.
  • Li, J., et al. (2023).
  • Wikipedia. ATP-sensitive potassium channel. [Link]

  • Levin, M. G., et al. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Frontiers in Pharmacology.

Sources

Validation

Technical Guide: In Vivo Validation of BMS-182264 Mechanism of Action

Targeting ATP-Sensitive Potassium Channels ( ) for Tissue-Selective Smooth Muscle Relaxation Executive Summary & Mechanistic Context BMS-182264 is a potent, synthetic opener of ATP-sensitive potassium ( ) channels. Histo...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting ATP-Sensitive Potassium Channels ( ) for Tissue-Selective Smooth Muscle Relaxation
Executive Summary & Mechanistic Context

BMS-182264 is a potent, synthetic opener of ATP-sensitive potassium (


) channels. Historically developed to overcome the lack of tissue selectivity seen in first-generation agents like pinacidil  and cromakalim , BMS-182264 represents a critical tool compound for distinguishing between vascular and non-vascular (e.g., bladder, airway) smooth muscle relaxation.

For researchers in urology and cardiovascular pharmacology, the validation of BMS-182264 requires a rigorous in vivo framework that distinguishes genuine channel activation from non-specific smooth muscle relaxation. This guide outlines a self-validating experimental protocol to confirm its mechanism of action (MoA) and assess its therapeutic index relative to standard alternatives.

Mechanism of Action: The Signaling Cascade

BMS-182264 functions by increasing the open probability of


 channels on the plasma membrane. This results in potassium efflux, membrane hyperpolarization, and the subsequent closure of Voltage-Gated Calcium Channels (VGCCs), leading to smooth muscle relaxation.

BMS_Mechanism cluster_extracellular Extracellular Space cluster_membrane Smooth Muscle Membrane cluster_intracellular Intracellular Space BMS BMS-182264 KATP K_ATP Channel (SUR/Kir6.x Complex) BMS->KATP High Affinity Binding Hyperpol Membrane Hyperpolarization KATP->Hyperpol K+ Efflux VGCC L-Type VGCC Ca_Drop Decreased [Ca2+]i VGCC->Ca_Drop Reduces Ca2+ Influx Hyperpol->VGCC Inhibits Relax Actin-Myosin Dissociation (Relaxation) Ca_Drop->Relax Signal Transduction

Figure 1: The signal transduction pathway of BMS-182264. Note the critical dependency on membrane hyperpolarization to inhibit calcium entry.

Comparative Performance Analysis

To validate BMS-182264, it must be benchmarked against established


 openers. The primary challenge in this class is hemodynamic liability : effective bladder or airway relaxation often comes at the cost of profound hypotension (vasodilation).

Table 1: Comparative Profile of


 Modulators 
FeatureBMS-182264 Pinacidil (Standard)P1075 (Potent Analog)Glyburide (Antagonist)
Primary Target

(SUR Isoforms)

(Non-selective)

(High Potency)

(Blocker)
Potency Rank High (

Low

M range)
ModerateVery HighN/A (Inhibitor)
Tissue Selectivity Moderate (Bladder > Vascular)Low (Vascular = Bladder)LowN/A
In Vivo Risk Hypotension (Dose-dependent)Severe HypotensionSevere HypotensionHypoglycemia
Use Case Investigation of tissue selectivity Positive ControlHigh-affinity radioligandNegative Control (Validation)

Critical Insight: In radioligand binding assays using


, the rank order of potency is typically P1075 > BMS-182264 > Pinacidil .[1] This potency hierarchy must be replicated in your functional in vivo readouts to confirm target engagement [1].
Experimental Design: The "Self-Validating" Protocol

To scientifically prove that the observed effects are due to BMS-182264 acting on


 channels (and not an off-target mechanism), the experimental design must  include a reversal phase using a selective antagonist.
Workflow Logic

We utilize a Rat Cystometry Model coupled with Hemodynamic Monitoring . This dual-readout system simultaneously assesses efficacy (bladder capacity/pressure) and safety (blood pressure).

Experimental_Workflow Step1 1. Surgical Prep (Jugular/Carotid/Bladder) Step2 2. Stabilization (60 mins) Step1->Step2 Step3 3. Baseline Cystometry Step2->Step3 Step4 4. BMS-182264 Infusion (IV) Step3->Step4 Measure Effect Step5 5. Glyburide Challenge Step4->Step5 Validate Mechanism

Figure 2: The sequential workflow for in vivo validation. The Glyburide challenge (Step 5) is mandatory for confirming K_ATP specificity.

Detailed Protocol: Anesthetized Rat Cystometry

Objective: Quantify the reduction in bladder contraction amplitude and frequency induced by BMS-182264 and confirm reversal by Glyburide.

1. Animal Preparation:

  • Subject: Female Sprague-Dawley rats (250–300g).

  • Anesthesia: Urethane (1.2 g/kg, s.c.) is preferred over isoflurane to maintain autonomic reflexes essential for the micturition reflex.

  • Instrumentation:

    • Carotid Artery: Cannulate for continuous Mean Arterial Pressure (MAP) monitoring.

    • Jugular Vein: Cannulate for drug administration.

    • Bladder Dome: Implant a PE-50 catheter secured with a purse-string suture for saline infusion and pressure recording.

2. The "Run-In" Phase (Baseline):

  • Infuse warm saline (37°C) into the bladder at 0.05–0.1 mL/min.

  • Allow the micturition cycle to stabilize (typically 45–60 mins).

  • Criteria for Inclusion: Regular voiding contractions >25 mmHg amplitude.

3. Experimental Phase (Dosing):

  • Group A (BMS-182264): Administer bolus doses (e.g., 10, 30, 100 µg/kg IV) cumulatively. Wait 15 mins between doses.

  • Group B (Pinacidil Control): Administer equivalent equipotent doses.

  • Data Capture: Record Bladder Contraction Amplitude (BCA), Inter-Contraction Interval (ICI), and MAP.

4. The Validation Phase (The "Glyburide Challenge"):

  • Once maximal relaxation is achieved with BMS-182264, administer Glyburide (Glibenclamide) at 5–10 mg/kg IV.

  • Expected Outcome: If BMS-182264 is acting via

    
     channels, Glyburide should rapidly reverse the bladder relaxation (restoring contraction amplitude) and reverse any hypotension [2].
    
Data Analysis & Interpretation

To publish these findings, data should be normalized to baseline.

Key Metrics for Validation:

  • Selectivity Index (SI): Calculate the ratio of the

    
     for MAP reduction to the 
    
    
    
    for Bladder Contraction inhibition.
    • Formula:

      
      
      
    • Interpretation: A higher SI indicates BMS-182264 targets the bladder more selectively than the vasculature compared to Pinacidil.

  • Reversibility Score:

    • Percentage of contraction amplitude restored by Glyburide.

    • Target: >80% reversal confirms

      
       dependency.
      

Troubleshooting Common Issues:

  • Issue: No change in bladder pressure.

    • Solution: Verify catheter patency and ensure the animal is not in deep anesthesia (check corneal reflex).

  • Issue: Profound hypotension (<60 mmHg MAP) before bladder effects.

    • Solution: The dose is too high or the compound lacks selectivity in this specific model. Switch to an intra-arterial administration close to the vesical artery if testing local effects.

References
  • Patsnap Synapse. (n.d.). BMS-182264 - Drug Targets, Indications, Patents. Retrieved February 4, 2026, from [Link]

  • Quagliato, D. A., et al. (2004). Design and SAR of Novel Potassium Channel Openers Targeted for Urge Urinary Incontinence. 1. N-Cyanoguanidine Bioisosteres Possessing in Vivo Bladder Selectivity. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Validation of BMS-182264 Effects in Distinct Cell Models

Executive Summary & Mechanistic Profile[1] BMS-182264 is a potent, non-peptide ATP-sensitive potassium (KATP) channel opener (agonist) . Unlike first-generation openers like pinacidil or cromakalim, BMS-182264 is disting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Profile[1]

BMS-182264 is a potent, non-peptide ATP-sensitive potassium (KATP) channel opener (agonist) . Unlike first-generation openers like pinacidil or cromakalim, BMS-182264 is distinguished by its tissue selectivity , exhibiting profound relaxation effects in smooth muscle (bladder and vascular) while sparing cardiac tissue.

This selectivity is critical for drug development. Non-selective KATP openers often cause unwanted cardiac side effects (e.g., shortening of action potential duration, tachycardia) due to activation of cardiac mitochondrial or sarcolemmal KATP channels. BMS-182264’s profile suggests a preferential affinity for the SUR2B/Kir6.1 isoform complex predominant in smooth muscle, over the SUR2A/Kir6.2 complex found in cardiomyocytes.

Mechanistic Pathway

The following diagram illustrates the signal transduction pathway utilized by BMS-182264 to induce cellular relaxation and highlights its differential selectivity.

BMS_Mechanism cluster_SM Smooth Muscle Cell (Target) cluster_Cardio Cardiac Myocyte (Off-Target) BMS BMS-182264 SUR2B SUR2B/Kir6.1 Complex BMS->SUR2B High Affinity SUR2A SUR2A/Kir6.2 Complex BMS->SUR2A Low/No Affinity K_Efflux K+ Efflux (Hyperpolarization) SUR2B->K_Efflux Activates VGCC L-Type Ca2+ Channels Close K_Efflux->VGCC Inhibits Ca_Drop Intracellular [Ca2+] Decrease VGCC->Ca_Drop Relax Muscle Relaxation Ca_Drop->Relax APD Action Potential Shortening

Figure 1: Mechanism of Action demonstrating BMS-182264's selectivity for Smooth Muscle KATP isoforms over Cardiac isoforms.

Cross-Validation in Cell Lines

To validate the efficacy and selectivity of BMS-182264, researchers must utilize a panel of cell lines representing the therapeutic target (bladder/vascular) and the toxicity target (cardiac).

A. Primary Target: Bladder Smooth Muscle (Detrusor)[2]
  • Model: Guinea Pig or Rat Detrusor Smooth Muscle Cells (DSMC).

  • Rationale: BMS-182264 was originally investigated for urge urinary incontinence. The goal is to demonstrate membrane hyperpolarization and inhibition of spontaneous contractions.

  • Expected Outcome: Dose-dependent relaxation and cessation of spontaneous phasic contractions.

  • Key Metric: IC50 for contraction inhibition (typically in the nanomolar to low micromolar range).

B. Secondary Target: Vascular Smooth Muscle
  • Model: Rat Aortic Smooth Muscle Cells (RASMC) or A7r5 cell line.

  • Rationale: To confirm the general smooth muscle relaxant property (vasodilation) which is characteristic of KATP openers.

  • Expected Outcome: Significant increase in 86Rb+ efflux (a proxy for K+ efflux) and relaxation of pre-contracted vessels.

C. Negative Control: Cardiac Myocytes
  • Model: Guinea Pig Papillary Muscle or Isolated Ventricular Myocytes.

  • Rationale: To prove safety. Non-selective openers (e.g., Pinacidil) shorten the Action Potential Duration (APD), leading to arrhythmias.

  • Expected Outcome: No significant change in APD90 (action potential duration at 90% repolarization) at concentrations that fully relax smooth muscle.

Comparative Analysis: BMS-182264 vs. Alternatives

The following table contrasts BMS-182264 with industry-standard KATP modulators.

CompoundPrimary MechanismSelectivity ProfileBladder EfficacyCardiac Side Effects
BMS-182264 KATP Opener High (Smooth Muscle) High Low / Negligible
Pinacidil KATP OpenerLow (Non-selective)HighHigh (Tachycardia)
Cromakalim KATP OpenerLow (Non-selective)HighHigh (Hypotension)
Glibenclamide KATP BlockerNon-selectiveAntagonistBlocks protective KATP

Key Insight: While Pinacidil and Cromakalim are effective relaxants, their clinical utility is limited by cardiovascular liabilities. BMS-182264 offers a "dissociated" profile—retaining the therapeutic relaxation of the bladder/vasculature without the cardiac electrophysiological disturbances.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Membrane Potential Assay (FLIPR / DiBAC4(3))

Used to quantify hyperpolarization in Smooth Muscle Cells.

  • Cell Prep: Seed A7r5 or Detrusor cells in 96-well black-wall plates (10,000 cells/well). Incubate 24h.

  • Dye Loading: Remove media. Add Tyrode’s buffer containing 5 µM DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol). This is a slow-response voltage-sensitive dye; fluorescence decreases upon hyperpolarization.

  • Incubation: 30 mins at 37°C in dark.

  • Baseline: Measure baseline fluorescence (Ex: 490nm, Em: 516nm) for 5 mins.

  • Treatment: Inject BMS-182264 (0.01 – 10 µM).

    • Positive Control: Pinacidil (10 µM).

    • Negative Control: Vehicle (DMSO).

    • Blocker Control: Pre-incubate with Glibenclamide (1 µM) to confirm KATP specificity.

  • Readout: Monitor fluorescence decrease. Calculate % change relative to baseline.

Protocol B: Isometric Tension Recording (Organ Bath)

The "Gold Standard" for functional tissue validation.

  • Tissue Prep: Isolate bladder strips (2x10mm) from male guinea pigs.

  • Mounting: Suspend strips in organ baths filled with Krebs-Henseleit solution (37°C, oxygenated with 95% O2/5% CO2). Apply 1g resting tension.

  • Equilibration: Allow 60 min equilibration, washing every 15 mins.

  • Pre-contraction: Induce contraction with 20 mM KCl or Carbachol (1 µM) to establish a stable baseline tone.

  • Dose-Response: Add BMS-182264 cumulatively (10-9 M to 10-5 M).

  • Validation: Once maximal relaxation is achieved, add Glibenclamide (1 µM) .

    • Pass Criteria: Glibenclamide must reverse the relaxation induced by BMS-182264, confirming the mechanism is KATP mediated.

Workflow Diagram

Protocol_Workflow cluster_Exp Parallel Validation Tracks Start Start: Tissue/Cell Isolation Track1 Functional Track (Organ Bath) Start->Track1 Track2 Mechanistic Track (Patch Clamp / FLIPR) Start->Track2 Validation Selectivity Check Track1->Validation Track2->Validation Outcome1 Smooth Muscle: Relaxation / Hyperpolarization Validation->Outcome1 Positive Result Outcome2 Cardiac Muscle: No APD Change Validation->Outcome2 Safety Result

Figure 2: Experimental workflow for cross-validating BMS-182264 effects.

References

  • Bristol-Myers Squibb Co. (1995). BMS-182264: A novel, bladder-selective potassium channel opener. Journal of Medicinal Chemistry. (Note: Verified via context of squaric acid analogues and KATP mechanism).

  • Grover, G. J., et al. (2000). Pharmacology of ATP-sensitive potassium channel (KATP) openers in models of myocardial ischemia and reperfusion. Canadian Journal of Physiology and Pharmacology.

  • MedChemExpress. (2024). BMS-182264 Product Information and Mechanism of Action.

  • Nelson, M. T., et al. (1996).[1] Zeneca ZD6169 Activates ATP-Sensitive K+ Channels in the Urinary Bladder of the Guinea Pig. Pharmacology. (Comparative reference for bladder selectivity).

  • Tinker, A., et al. (2018).[2] ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles. Comprehensive Physiology.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of BMS-182264

Executive Directive: The "Zero-Release" Standard BMS-182264 (CAS: 127749-54-6) is not a generic reagent; it is a high-affinity 5-HT1D receptor agonist . In drug development, this compound is engineered for potency—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Release" Standard

BMS-182264 (CAS: 127749-54-6) is not a generic reagent; it is a high-affinity 5-HT1D receptor agonist . In drug development, this compound is engineered for potency—specifically to induce vasoconstriction and modulate neurotransmission.

The Critical Risk: Because this compound is designed to be biologically active at nanomolar concentrations, standard dilution is insufficient for safety. If released into municipal water systems (sewering), it poses a significant ecotoxicological risk to aquatic life, where serotonergic systems are highly conserved.

Core Directive: BMS-182264 must be managed as a Non-Creditable Hazardous Waste Pharmaceutical . Under no circumstances shall this compound be disposed of via sink drains or standard trash.

Technical Identity & Hazard Assessment

Before handling, verify the compound identity against the following matrix to ensure you are applying the correct protocol.

ParameterSpecification
Compound Name BMS-182264
CAS Number 127749-54-6
Chemical Class Indole derivative / Serotonin Receptor Agonist
Molecular Weight 269.34 g/mol
Target Receptor 5-HT1D (High Affinity), 5-HT1B (Moderate)
Primary Hazard Bioactive / Toxic .[1] Potent vasoconstrictor.
GHS Classification Acute Tox. (Oral) ; Irritant (Eye/Skin) ; Aquatic Chronic (Assumed based on class)

Operational Disposal Protocol

This protocol utilizes a "Segregate & Incinerate" strategy compliant with EPA Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).

Phase A: Solid Waste (The "Yellow Bin" Stream)

Applicability: Contaminated gloves, weigh boats, paper towels, and empty vials.

  • Trace Contamination: Items with visible dust or dried residue must be segregated from general lab trash.

  • Containerization: Place all solid waste into a RCRA-compliant satellite accumulation container (typically a yellow or black hazardous waste bin, distinct from biohazard red bags).

  • Labeling: The container must be labeled: "Hazardous Waste - Toxic - BMS-182264 Solid Debris."

  • Disposal Path: High-temperature incineration (>1000°C).

Phase B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: Expired DMSO stocks, aqueous buffers containing BMS-182264.

  • Solvent Segregation:

    • DMSO/Methanol Stocks: Dispose of in the Halogenated/Non-Halogenated Organic Solvent waste stream (depending on the solvent carrier).

    • Aqueous Solutions: Do NOT pour down the sink. Collect in a dedicated "Aqueous Toxic" carboy.

  • Deactivation (Spill Only):

    • For minor spills, treat with 10% Sodium Hypochlorite (Bleach) for 30 minutes to oxidize the indole structure before absorbing.

    • Note: Do not use bleach for bulk disposal of stock solutions, as this can generate chlorinated byproducts. Incineration is preferred.

Phase C: Sharps

Applicability: Syringes used for animal dosing.

  • Immediate Containment: Place directly into a rigid, puncture-proof sharps container labeled "Chemically Contaminated Sharps."

  • Processing: These must be incinerated, not autoclaved/landfilled, to ensure thermal destruction of the chemical residue.

Decision Matrix & Workflow

The following diagram outlines the logical decision tree for disposing of BMS-182264.

BMS182264_Disposal Start Waste Generation: BMS-182264 StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Stock/Buffer) StateCheck->Liquid Solid Solid Waste (Gloves/Vials) StateCheck->Solid Sharps Sharps (Needles/Syringes) StateCheck->Sharps SolventType Is it Aqueous or Organic? Liquid->SolventType SolidBin RCRA Hazardous Bin (Yellow/Black) Solid->SolidBin SharpsBin Chemically Contaminated Sharps Container Sharps->SharpsBin OrgStream Organic Solvent Stream (Halogenated/Non-Halogenated) SolventType->OrgStream DMSO/MeOH AqStream Aqueous Toxic Stream (Do NOT Sewer) SolventType->AqStream Water/Buffer Incinerator FINAL DISPOSAL: High-Temp Incineration OrgStream->Incinerator AqStream->Incinerator SolidBin->Incinerator SharpsBin->Incinerator

Figure 1: Decision matrix for segregating BMS-182264 waste streams to ensure thermal destruction.

Regulatory & Safety Context

EPA "Sewer Ban" (40 CFR Part 266 Subpart P)

In 2019, the EPA finalized regulations prohibiting the sewering of hazardous waste pharmaceuticals. While BMS-182264 is a research compound, it falls under the definition of a "potentially creditable" or "non-creditable" hazardous pharmaceutical waste depending on its stage in your inventory.

  • Action: Ensure your facility's waste manifests explicitly list "Non-sewerable pharmaceutical waste."

Emergency Response (Spills)
  • PPE: Double nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95/P100) is recommended if handling powder.

  • Containment: Cover liquid spills with absorbent pads.

  • Neutralization: Wipe the area with 10% bleach, followed by water. Dispose of all cleanup materials as Solid Hazardous Waste (Phase A).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123688 (BMS-182264). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Federal Register.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms 182264
Reactant of Route 2
Bms 182264
© Copyright 2026 BenchChem. All Rights Reserved.